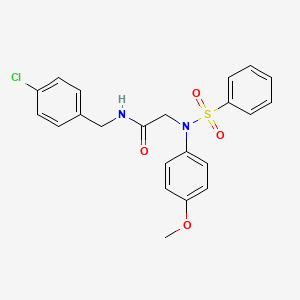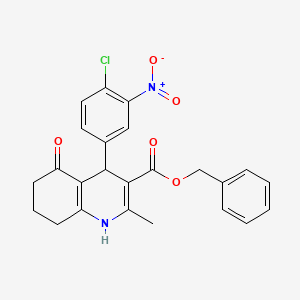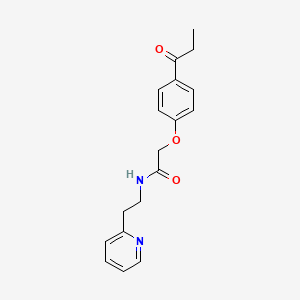
4-(2,5-dichlorophenoxy)-N,N-diethyl-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dichlorophenoxy)-N,N-diethyl-1-butanamine, commonly known as 2,4-D, is a widely used herbicide. It belongs to the phenoxy herbicide family and is highly effective in controlling broadleaf weeds. 2,4-D has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 2,4-D involves the disruption of plant growth and development. It works by mimicking the action of the plant hormone auxin, which regulates various processes such as cell elongation, root development, and fruit development. 2,4-D disrupts the normal functioning of auxin, leading to abnormal growth and development of the plant, eventually resulting in its death.
Biochemical and Physiological Effects
2,4-D has been shown to have various biochemical and physiological effects on plants. It affects the expression of genes involved in cell division, elongation, and differentiation. It also affects the levels of various plant hormones such as auxin, cytokinin, and gibberellin. Additionally, 2,4-D has been shown to have effects on plant metabolism and photosynthesis.
実験室実験の利点と制限
2,4-D has several advantages for use in lab experiments. It is a widely available and inexpensive herbicide, making it easy to obtain and use. It is also highly effective in controlling broadleaf weeds, making it ideal for studying plant growth and development. However, 2,4-D has some limitations, such as its potential toxicity to non-target organisms and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on 2,4-D. One area of focus is the development of new formulations and application methods that reduce the potential for off-target effects. Another area of research is the study of the effects of 2,4-D on non-target organisms such as insects and microorganisms. Additionally, research on the potential use of 2,4-D as a plant growth regulator in crops and horticulture is an area of interest.
Conclusion
In conclusion, 2,4-D is a widely used herbicide that has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. It is an important tool for studying plant growth and development, but its potential toxicity to non-target organisms and the need for careful handling and disposal must be considered. Further research is needed to develop new formulations and application methods that reduce the potential for off-target effects and to explore new areas of application for 2,4-D.
合成法
The synthesis of 2,4-D involves the reaction of 2,5-dichlorophenol with diethylamine in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain pure 2,4-D. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
科学的研究の応用
2,4-D has been extensively studied for its scientific research application. It is widely used in agriculture to control broadleaf weeds in crops such as corn, wheat, and soybeans. It is also used in non-agricultural settings such as golf courses, parks, and residential lawns. Apart from its use as a herbicide, 2,4-D is also used as a plant growth regulator, defoliant, and desiccant.
特性
IUPAC Name |
4-(2,5-dichlorophenoxy)-N,N-diethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-3-17(4-2)9-5-6-10-18-14-11-12(15)7-8-13(14)16/h7-8,11H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPKWPGBYSUTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dichlorophenoxy)-N,N-diethylbutan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{5-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218384.png)
![2-[4-(isopropylthio)butoxy]naphthalene](/img/structure/B5218395.png)
![2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218403.png)
![2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5218406.png)

![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218419.png)
![1-benzyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5218423.png)
![4,4'-(4,8-dichloro-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B5218429.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B5218437.png)
![4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5218442.png)
![4-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5218446.png)

![N-(4-fluorophenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B5218468.png)
